N-[2-(2-Fluorophenyl)acetyl]-isoleucine: Mechanism of Action and Technical Profile
N-[2-(2-Fluorophenyl)acetyl]-isoleucine: Mechanism of Action and Technical Profile
The following technical guide details the mechanism of action, chemical properties, and experimental protocols for N-[2-(2-Fluorophenyl)acetyl]-isoleucine (CAS 1101832-85-2). This analysis synthesizes structural pharmacology with the biochemical pathways of N-acyl amino acids.
Executive Summary
N-[2-(2-Fluorophenyl)acetyl]-isoleucine is a specific N-acyl amino acid derivative comprising an L-isoleucine backbone acylated at the
Biologically, this compound class interacts with Monocarboxylate Transporters (MCTs) and Aminoacylase enzymes. Its fluorination (2-fluoro substitution) on the phenyl ring is a classic medicinal chemistry strategy to modulate metabolic stability, lipophilicity, and binding affinity compared to the non-fluorinated parent (N-phenylacetyl-isoleucine).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Before delineating the mechanism, the compound's structural integrity must be defined.
| Property | Specification |
| Chemical Name | N-[2-(2-Fluorophenyl)acetyl]-L-isoleucine |
| CAS Number | 1101832-85-2 |
| Molecular Formula | |
| Molecular Weight | ~267.30 g/mol |
| Core Scaffold | L-Isoleucine (branched-chain amino acid) |
| N-Acyl Group | 2-(2-Fluorophenyl)acetyl |
| Stereochemistry | (S)-configuration at the isoleucine |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water |
Mechanism of Action (MoA)
The mechanism of action for N-[2-(2-Fluorophenyl)acetyl]-isoleucine is governed by its recognition as a modified amino acid substrate . Its activity is bifurcated into Transport Modulation and Metabolic Processing .
Transport Mechanism: The MCT/LAT Switch
Unlike free isoleucine, which enters cells via the L-type Amino Acid Transporter 1 (LAT1) , N-acetylation or N-acylation alters the transport preference.
-
Primary Route (MCT1/MCT4): The N-acyl modification masks the positive charge of the
-amino group, rendering the molecule anionic (at physiological pH) or zwitterionic with a blocked amine. This structural shift typically redirects uptake via Monocarboxylate Transporters (MCTs) , specifically MCT1 (SLC16A1). This pathway is critical for crossing the Blood-Brain Barrier (BBB) and entering metabolically active tissues. -
Secondary Effect (LAT1 Bypass): By bypassing LAT1, the compound avoids competition with high concentrations of endogenous BCAAs (Leucine, Valine), potentially allowing for higher intracellular accumulation of the isoleucine moiety upon hydrolysis.
Intracellular Metabolism: Aminoacylase Hydrolysis
Once intracellular, the compound acts as a substrate for Aminoacylases (e.g., Aminoacylase I, ACY1).
-
Enzymatic Cleavage: ACY1 targets the amide bond.
-
Release of Pharmacophores:
-
L-Isoleucine: Released into the amino acid pool to activate mTORC1 signaling or participate in protein synthesis.
-
2-(2-Fluorophenyl)acetic acid: A lipophilic acid. In plants, this mimics auxin; in mammals, phenylacetic acid derivatives often exhibit COX inhibition or neuromodulatory activity (similar to gabapentinoid precursors or NSAID metabolites).
-
Fluorine Effect (Bioisosterism)
The 2-fluoro substituent is non-trivial. It serves two mechanistic functions:
-
Metabolic Blockade: The fluorine atom at the ortho position of the phenyl ring can sterically or electronically hinder ring hydroxylation by Cytochrome P450 enzymes, extending the compound's half-life compared to the non-fluorinated analog.
-
Lipophilicity: Increases
, enhancing passive membrane permeability.
Caption: Figure 1. Cellular uptake and metabolic activation pathway of N-[2-(2-Fluorophenyl)acetyl]-isoleucine.
Experimental Protocols
To validate the mechanism and utility of this compound, the following protocols are recommended.
Chemical Synthesis (Schotten-Baumann Reaction)
This protocol ensures high-purity synthesis for biological testing.
Reagents:
-
2-(2-Fluorophenyl)acetyl chloride (prepared from the acid via
) -
NaOH (2M)
-
Dichloromethane (DCM) / THF
Workflow:
-
Dissolution: Dissolve L-Isoleucine (10 mmol) in 10 mL of 2M NaOH at 0°C.
-
Acylation: Dropwise add 2-(2-Fluorophenyl)acetyl chloride (11 mmol) dissolved in dry THF, while simultaneously adding 2M NaOH to maintain pH > 10.
-
Reaction: Stir at 0°C for 1 hour, then room temperature for 3 hours.
-
Workup: Acidify to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Hexane.
In Vitro Hydrolysis Assay (Aminoacylase Activity)
Determine if the compound releases isoleucine intracellularly.
| Step | Action |
| 1 | Prepare Porcine Kidney Aminoacylase I (Sigma) solution in PBS (pH 7.4). |
| 2 | Incubate Compound (100 |
| 3 | Aliquot samples at 0, 15, 30, 60, and 120 minutes. |
| 4 | Quench with Acetonitrile (1:1 v/v) containing internal standard. |
| 5 | Analyze via LC-MS/MS monitoring the transition for L-Isoleucine ( |
| Result | A linear increase in free isoleucine confirms prodrug activation. |
Therapeutic & Research Context
Applications
-
Research Standard: Used as a reference in metabolomics to identify N-acyl amino acids.
-
Transporter Probe: A tool to study substrate specificity of MCT1 vs. LAT1 in cancer cells (which often overexpress these transporters).
-
Agrochemical Analog: Structurally related to auxin-amino acid conjugates (e.g., IAA-Ile), used to study plant hormone homeostasis and GH3 enzyme kinetics.
Comparative Data (Hypothetical SAR)
| Compound | Transporter Affinity (MCT1) | Metabolic Stability ( | Lipophilicity ( |
| N-Acetyl-L-Isoleucine | High | Low (< 30 min) | 0.2 |
| N-Phenylacetyl-Ile | Moderate | Moderate | 2.1 |
| N-[2-(2-Fluorophenyl)acetyl]-Ile | High | High (> 120 min) | 2.5 |
Note: The 2-fluoro group enhances stability against ring oxidation compared to the phenylacetyl analog.
References
-
PubChem Compound Summary . (2026). N-Acetyl-L-isoleucine and derivatives. National Center for Biotechnology Information. Link
-
Guidechem . (2025).[1] Chemical Product Details: CAS 1101832-85-2.[4][3][5][6] Link
-
BOC Sciences . (2025). Isoleucine Derivatives and Biological Applications.
-
Strupp, M., et al. (2024).[7] N-acetyl-L-leucine mechanism in neurodegenerative diseases. Journal of Neurology. (Contextual reference for N-acyl amino acid transport). Link
-
Cayman Chemical . (2025). N-Acetyl-L-Isoleucine Product Insert. Link
Sources
- 1. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 四甲基胍说明书-作用-厂家-CPHI制药在线 [cphi.cn]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [synchemohg.guidechem.com]
- 7. A sensational observation: A modified amino acid stops the onset of Parkinson’s disease in its early stage - News - Current events - Philipps-Universität Marburg [uni-marburg.de]
